

Physical and chemical properties of Desalkylgidazepam-d5

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: Desalkylgidazepam-d5

Cat. No.: B10829633

[Get Quote](#)

An In-depth Technical Guide to Desalkylgidazepam-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **Desalkylgidazepam-d5**, a deuterated internal standard essential for the accurate quantification of its non-deuterated counterpart, desalkylgidazepam. Desalkylgidazepam, also known as bromonordiazepam, is the primary active metabolite of the prodrug gidazepam.^[1] This document details the physicochemical characteristics, analytical methodologies, and relevant metabolic pathways associated with **Desalkylgidazepam-d5**, offering valuable information for researchers in forensic science, toxicology, and pharmaceutical development.

Introduction

Desalkylgidazepam-d5 is a deuterated analog of desalkylgidazepam, a benzodiazepine and a metabolite of gidazepam.^[2] Due to its structural similarity and mass difference from the parent compound, **Desalkylgidazepam-d5** serves as an ideal internal standard for quantitative analysis by mass spectrometry-based methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).^[2] The use of a stable

isotope-labeled internal standard is critical for correcting variations in sample preparation and instrument response, thereby ensuring the accuracy and reliability of analytical results.

Physicochemical Properties

The physical and chemical properties of **Desalkylgidazepam-d5** and its non-deuterated form are summarized in the tables below. These properties are crucial for developing analytical methods, understanding its behavior in biological matrices, and ensuring proper storage and handling.

Table 1: Physical and Chemical Properties of Desalkylgidazepam-d5

Property	Value	Source(s)
Chemical Name	7-bromo-1,3-dihydro-5-(phenyl-d5)-2H-1,4-benzodiazepin-2-one	[2]
Synonyms	Bromonordiazepam-d5	[2]
CAS Number	1782531-89-8	[2][3]
Molecular Formula	C ₁₅ H ₆ BrD ₅ N ₂ O	[2]
Molecular Weight	320.2 g/mol	[2][3]
Appearance	Solid	[2]
Solubility	Slightly soluble in DMF and DMSO.	[2]
Storage	-20°C	[2]
Stability	≥ 5 years	[4]
Purity	≥99% deuterated forms (d ₁ -d ₅)	[2]

Table 2: Physical and Chemical Properties of Desalkylgidazepam (Non-deuterated)

Property	Value	Source(s)
Chemical Name	7-bromo-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one	[5]
Synonyms	Bromonordiazepam, Bromo-nordazepam	[6]
CAS Number	2894-61-3	[5][6]
Molecular Formula	C ₁₅ H ₁₁ BrN ₂ O	[5][6]
Molecular Weight	315.2 g/mol	[5][6]
Melting Point	220-221 °C (Predicted)	
Boiling Point	464.8 ± 45.0 °C (Predicted)	
pKa	11.72 ± 0.70 (Predicted)	
Solubility	DMF: 5 mg/ml, DMSO: 5 mg/ml, Ethanol: Slightly soluble, PBS (pH 7.2): 0.1 mg/ml	[5]

Metabolic Pathway of Gidazepam

Desalkylgidazepam is the principal active metabolite of the prodrug Gidazepam. The metabolic conversion primarily involves N-dealkylation. Understanding this pathway is crucial for interpreting toxicological findings and for studies involving gidazepam administration.

Caption: Metabolic conversion of Gidazepam to its active metabolite, Desalkylgidazepam.

Experimental Protocols

The following are representative experimental protocols for the analysis of desalkylgidazepam in biological matrices, where **Desalkylgidazepam-d5** would be used as an internal standard.

Quantification of Desalkylgidazepam in Whole Blood by LC-MS/MS

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of desalkylgidazepam in whole blood.

4.1.1. Materials and Reagents

- Desalkylgidazepam analytical standard
- **Desalkylgidazepam-d5** internal standard
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic acid, LC-MS grade
- Deionized water
- Whole blood, drug-free
- Centrifuge tubes, 1.5 mL
- Vortex mixer
- Centrifuge
- Autosampler vials

4.1.2. Sample Preparation

- Spike 100 µL of blank whole blood with the appropriate concentration of Desalkylgidazepam standard solution.
- Add 10 µL of **Desalkylgidazepam-d5** internal standard solution (e.g., at 100 ng/mL).
- Add 200 µL of cold acetonitrile to precipitate proteins.
- Vortex for 30 seconds.
- Centrifuge at 10,000 x g for 10 minutes.

- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the initial mobile phase.
- Transfer to an autosampler vial for LC-MS/MS analysis.

4.1.3. LC-MS/MS Conditions

- LC System: Agilent 1290 Infinity LC system or equivalent.[\[7\]](#)
- Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: Start with 95% A, hold for 0.5 min, ramp to 5% A over 4 min, hold for 1 min, then return to initial conditions and equilibrate for 2 min.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 µL.
- Mass Spectrometer: Agilent 6460 Triple Quadrupole MS or equivalent.
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- MRM Transitions:
 - Desalkylgidazepam: Precursor ion > Product ion (specific m/z values to be determined by infusion).
 - **Desalkylgidazepam-d5**: Precursor ion > Product ion (specific m/z values to be determined by infusion).

4.1.4. Workflow Diagram

Caption: A typical workflow for the quantitative analysis of Desalkylgidazepam in blood.

Qualitative Analysis of Desalkylgidazepam in Urine by GC-MS

This protocol describes a gas chromatography-mass spectrometry (GC-MS) method for the qualitative identification of desalkylgidazepam in urine.

4.2.1. Materials and Reagents

- Desalkylgidazepam analytical standard
- **Desalkylgidazepam-d5** internal standard
- β -Glucuronidase
- Phosphate buffer (pH 6.8)
- Ethyl acetate, GC grade
- N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
- GC-MS vials with inserts

4.2.2. Sample Preparation

- To 1 mL of urine, add 1 mL of phosphate buffer (pH 6.8).
- Add 50 μ L of β -glucuronidase solution.
- Incubate at 60°C for 2 hours to hydrolyze glucuronide conjugates.
- Cool the sample to room temperature and add 10 μ L of **Desalkylgidazepam-d5** internal standard.
- Perform liquid-liquid extraction by adding 3 mL of ethyl acetate and vortexing for 5 minutes.
- Centrifuge at 3000 x g for 5 minutes.

- Transfer the upper organic layer to a clean tube and evaporate to dryness.
- Derivatize the residue by adding 50 μ L of MSTFA and incubating at 70°C for 30 minutes.
- Transfer the derivatized sample to a GC-MS vial for analysis.

4.2.3. GC-MS Conditions

- GC System: Agilent 7890B GC or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 μ m) or equivalent.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Inlet Temperature: 280°C.
- Oven Program: Initial temperature 150°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: 50-550 amu.

Synthesis Outline

The synthesis of **Desalkylgidazepam-d5** typically involves a multi-step process starting from deuterated precursors. A general approach for the synthesis of benzodiazepines involves the condensation of an appropriately substituted 2-aminobenzophenone with an amino acid derivative. For **Desalkylgidazepam-d5**, the synthesis would start with a deuterated aniline or benzoyl chloride to introduce the d5-phenyl ring.

A plausible synthetic route could be a modification of the classical benzodiazepine synthesis:

- Preparation of d5-aniline: Deuteration of aniline.

- Friedel-Crafts Acylation: Reaction of d5-aniline with a suitable benzoyl chloride derivative to form a 2-amino-benzophenone-d5 intermediate.
- Cyclization: Reaction of the intermediate with an amino acid, such as glycine, or its ester, followed by cyclization to form the 1,4-benzodiazepine ring structure.

The synthesis of deuterated compounds often requires specialized techniques and reagents to achieve high levels of isotopic enrichment.[3]

Conclusion

Desalkylgidazepam-d5 is an indispensable tool for the accurate and precise quantification of desalkylgidazepam in various biological matrices. This technical guide has provided a detailed overview of its physicochemical properties, the metabolic pathway of its parent drug, and representative analytical protocols. The information presented herein is intended to support researchers and scientists in their analytical and drug development endeavors involving this important benzodiazepine metabolite.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. GC/MS analysis of five common benzodiazepine metabolites in urine as tert-butyl-dimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Desalkylgidazepam-d5 | CAS 1782531-89-8 | Cayman Chemical | Biomol.com [biomol.com]
- 3. Desalkylgidazepam-d5 | C15H11BrN2O | CID 117065425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. cfsre.org [cfsre.org]

- 7. [agilent.com](https://www.agilent.com) [[agilent.com](https://www.agilent.com)]
- To cite this document: BenchChem. [Physical and chemical properties of Desalkylgidazepam-d5]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10829633#physical-and-chemical-properties-of-desalkylgidazepam-d5>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com